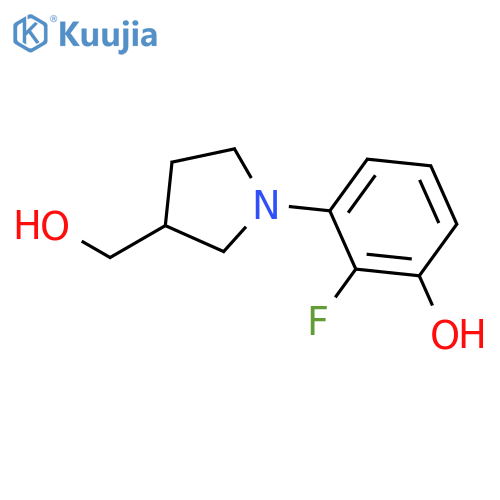Cas no 925233-38-1 (3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)

3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-
-
3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23940149-1.0g |
2-fluoro-3-[3-(hydroxymethyl)pyrrolidin-1-yl]phenol |
925233-38-1 | 95% | 1.0g |
$0.0 | 2022-12-05 |
3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)- 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-に関する追加情報
Introduction to 3-Pyrrolidinemethanol, 1-(2-Fluoro-3-Hydroxyphenyl)- (CAS No. 925233-38-1)
3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-, also known by its CAS number 925233-38-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this molecule consists of a pyrrolidine ring substituted with a hydroxymethyl group at position 3 and a fluoro-hydroxyphenyl group at position 1. This unique substitution pattern contributes to its diverse chemical properties and biological activities.
The synthesis of 3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)- involves a series of well-established organic reactions, including nucleophilic substitutions, reductions, and coupling reactions. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of this compound, which is crucial for its application in chiral environments such as biological systems. The use of transition metal catalysts in these reactions has also improved the efficiency and selectivity of the synthesis process.
One of the most promising aspects of 925233-38-1 is its potential as a lead compound in drug development. Studies have shown that this compound exhibits significant activity against various enzyme targets, including kinases and proteases, which are implicated in numerous pathological conditions such as cancer, inflammation, and neurodegenerative diseases. For instance, recent research has demonstrated that this compound can inhibit the activity of certain oncogenic kinases with high potency and selectivity.
In addition to its pharmacological applications, 3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)- has also been explored for its role in chemical biology. Its ability to modulate cellular signaling pathways makes it a valuable tool for studying complex biological processes. For example, this compound has been used as a probe to investigate the role of specific protein-protein interactions in cellular communication.
The structural versatility of CAS No. 925233-38-1 allows for further functionalization to enhance its bioavailability and efficacy. Researchers have employed various strategies such as bioisosteric replacements and prodrug design to optimize the pharmacokinetic properties of this compound. These modifications have significantly improved its absorption, distribution, metabolism, and excretion (ADME) profiles.
From an environmental perspective, the synthesis and application of 925233-38-1 have been designed with sustainability in mind. Green chemistry principles have been incorporated into its production processes to minimize waste generation and reduce the use of hazardous reagents. This approach not only aligns with current environmental regulations but also contributes to the long-term viability of its applications.
In conclusion, 3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)- (CAS No. 9252
925233-38-1 (3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-) 関連製品
- 871325-57-4(3-Bromo-2-fluoro-5-(trifluoromethyl)benzylamine)
- 1152666-22-2(3-(2-bromo-5-methoxyphenyl)-1-methyl-1H-pyrazol-5-amine)
- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)
- 100036-64-4(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde)
- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)
- 2097915-48-3(3-cyclopropyl-1-1-(quinoline-2-carbonyl)piperidin-4-ylimidazolidine-2,4-dione)
- 1805356-80-2(3-Cyano-5-(difluoromethyl)-2-hydroxy-4-nitropyridine)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 2034502-71-9(N-{[3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-2-carboxamide)
- 2295485-44-6(5-(fluorosulfonyl)-2,3-dihydro-1-benzofuran-3-carboxylic acid)